
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-dimethyl-N-(4-(4-propoxyphenyl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structure : A study by Prabhuswamy et al. (2016) detailed the synthesis of a similar compound, highlighting the methods used and the crystal structure obtained through X-ray diffraction studies. This provides insights into the synthesis techniques that could be applicable to our compound of interest (Prabhuswamy et al., 2016).
Molecular Interaction and QSAR Studies : The work by Saeed et al. (2015) on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which shares structural similarities, included molecular interaction studies and Quantitative Structure-Activity Relationship (QSAR) analysis, which are crucial in understanding the biological potential of such compounds (Saeed et al., 2015).
Biological Activity
Analgesic, Anti-inflammatory, and Antimicrobial Activities : A study by Gein et al. (2019) investigated the analgesic, anti-inflammatory, and antimicrobial activities of pyrazole-3-carboxamides, indicating potential areas of therapeutic application for similar compounds (Gein et al., 2019).
Antileukemic Activities : Earl and Townsend (1979) researched on derivatives of pyrazole-carboxamide, including their antileukemic activities, which suggests a possible application in cancer research for similar structures (Earl & Townsend, 1979).
Antitumor Activities : Xin (2012) synthesized a pyrazolo pyrimidine derivative and evaluated its antitumor activities, providing a basis for understanding how similar compounds might interact with tumor cells (Xin, 2012).
Chemical Reactions and Characterization
Reactions with Other Chemicals : The study by Khutova et al. (2014) explored the reaction of a pyrazole derivative with thionyl chloride, which could be relevant for understanding the chemical behavior of our compound under study (Khutova et al., 2014).
Structure Elucidation : A study by Girreser et al. (2016) focused on structure elucidation of a designer drug with a pyrazole skeleton. This kind of research is crucial in determining the precise chemical structure, which is essential for understanding the potential applications of similar compounds (Girreser et al., 2016).
Properties
IUPAC Name |
2,4-dimethyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-9-24-14-7-5-13(6-8-14)15-11-25-18(20-15)21-17(23)16-12(2)10-19-22(16)3/h5-8,10-11H,4,9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEOWZCGNGRGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2451756.png)

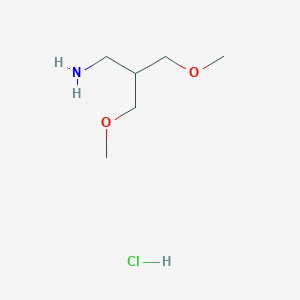

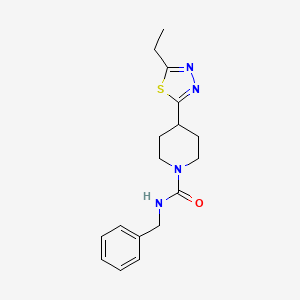
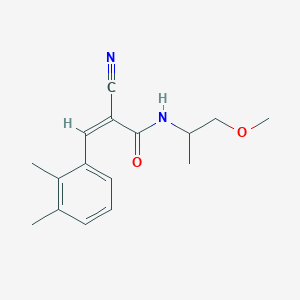
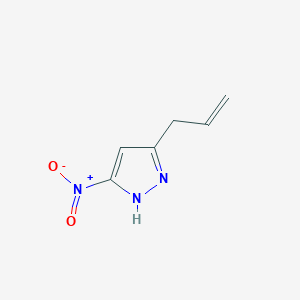


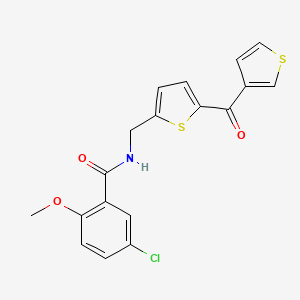
![1-(4-ethoxyphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one](/img/structure/B2451772.png)

